molecular formula C10H14ClNO B2568296 (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride CAS No. 26568-28-5

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2568296
CAS No.: 26568-28-5
M. Wt: 199.68
InChI Key: MTAUQORJZLQJGH-BAUSSPIASA-N
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Description

(1R,2S)-2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a 4-methoxyphenyl substituent and an amine group, stabilized as a hydrochloride salt. These compounds are primarily used as intermediates in pharmaceutical synthesis, such as for the antiplatelet drug ticagrelor . The stereochemistry (1R,2S) and aromatic substituents critically influence their physicochemical and biological properties.

Properties

IUPAC Name

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7(3-5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUQORJZLQJGH-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-28-5
Record name rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (as a hydrochloride salt) participates in nucleophilic reactions. Key transformations include:

Reaction TypeReagents/ConditionsProducts
AlkylationAlkyl halides, base (e.g., K₂CO₃)N-alkylated cyclopropane derivatives
AcylationAcetyl chloride, anhydrous conditionsAmides (e.g., N-acetyl derivatives)

In acidic or neutral media, the amine group can act as a nucleophile, forming bonds with electrophiles such as alkyl halides or carbonyl compounds.

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization:

Reaction TypeReagents/ConditionsProducts
Acid-Catalyzed Ring OpeningHCl/H₂O, heatOpen-chain aliphatic amines
Addition ReactionsElectrophiles (e.g., halogens)Halogenated cyclohexane analogs

Ring-opening reactions are typically regioselective, favoring cleavage at the more substituted bond due to strain relief.

Methoxyphenyl Substituent Modifications

The 4-methoxyphenyl group is susceptible to electrophilic aromatic substitution (EAS) and demethylation:

Reaction TypeReagents/ConditionsProducts
BrominationBr₂, FeBr₃4-bromo-3-methoxyphenyl derivatives
DemethylationBBr₃, CH₂Cl₂Phenolic derivatives (4-hydroxyphenyl)

Structural analogs (e.g., 2,5-dimethoxyphenylpiperidines) demonstrate that substituent position critically influences reactivity and selectivity .

Oxidation and Reduction Pathways

The amine and aromatic moieties undergo redox transformations:

Reaction TypeReagents/ConditionsProducts
Amine OxidationKMnO₄, acidic conditionsNitroso or nitro compounds
Methoxy Group ReductionLiAlH₄Methyl group retention with reduced side products

Oxidation of the amine to nitro groups requires strong oxidizing agents, while reductions typically preserve the cyclopropane core.

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

Reaction TypeReagents/ConditionsProducts
DeprotonationNaOH, aqueous solutionFree base form of the amine
Re-salt FormationHCl gas, etherRecovered hydrochloride salt

Key Research Findings

  • Functional Group Hierarchy : The amine group exhibits higher reactivity than the methoxyphenyl or cyclopropane groups under standard conditions .

  • Steric Effects : The cyclopropane ring’s geometry restricts access to the amine, moderating reaction rates in bulky electrophiles .

  • Selectivity in EAS : Electrophilic substitutions on the methoxyphenyl group occur preferentially at the para position relative to the methoxy group .

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing serotonin receptor modulators and other bioactive molecules .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its chiral nature allows for enantioselective synthesis, which is vital in producing compounds with specific biological activities.

Reactivity and Transformations

  • (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:
    • Oxidation : Can produce ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
    • Reduction : Reduction reactions can yield different amine derivatives using lithium aluminum hydride or sodium borohydride.
    • Substitution : The methoxy group can be replaced with other functional groups under specific conditions.

Biological Research Applications

Enzyme Interaction Studies

  • In biological research, this compound is used to study interactions with enzymes and receptors. Its chiral configuration enables selective binding to biological targets, providing insights into the mechanisms of action for similar compounds.

Pharmacological Investigations

  • The compound is being investigated for its potential therapeutic applications. It may act as a lead compound for developing new drugs targeting specific biological pathways, including those involved in neurological disorders and metabolic diseases .

Medicinal Chemistry

Therapeutic Potential

  • This compound is explored for its potential anti-inflammatory and analgesic properties. Its unique structure may confer distinct pharmacological effects compared to other compounds in its class .

Drug Development

  • The compound's ability to modulate biological activity makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety profiles in preclinical models .

Industrial Applications

Pharmaceutical Manufacturing

  • In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in various synthetic processes. The scalability of its synthesis is also being optimized for industrial applications .

Material Science

  • The compound may find applications in developing new materials due to its distinctive chemical properties. Research is ongoing to explore its utility in creating functional materials for electronics and coatings .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of structurally related cyclopropane amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
Target: (1R,2S)-2-(4-Methoxyphenyl)cyclopropan-1-amine HCl* C10H14ClNO (estimated) ~199–215 (estimated) 4-methoxyphenyl Methoxy group (electron-donating); potential for enhanced lipophilicity.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl C9H10ClF2N 205.63 3,4-difluorophenyl Electron-withdrawing F groups; intermediate for ticagrelor.
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl C9H11ClFN 187.64 4-fluorophenyl Lower molecular weight; simpler halogen substitution.
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl C9H9Cl2FN 222.09 3-Cl, 4-F Mixed halogen effects; used in specialized syntheses.
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine HCl C9H11BrClN 248.55 4-bromophenyl Heavy atom (Br) increases molecular weight; requires cold storage (2–8°C).
Rac-(1r,2s)-2-(3-Methoxyphenyl)cyclopropan-1-amine HCl C10H14ClNO ~199–215 3-methoxyphenyl Structural isomer of target; methoxy at 3-position alters electronic effects.
(1R,2S)-2-Methoxycyclopropanamine HCl C4H10ClNO 139.58 Methoxy (no phenyl) Smaller cyclopropane core; limited aromatic interactions.
Key Observations:
  • Substituent Effects: Methoxy vs. This may enhance membrane permeability but reduce aqueous solubility . Positional Isomerism: The 3-methoxy analog () shows how substituent position affects electronic distribution and steric interactions, which could alter binding affinity in drug-receptor interactions.
  • Molecular Weight Trends : Bromine substitution (248.55 g/mol) significantly increases molecular weight compared to fluorine (187.64–205.63 g/mol) or methoxy (~199–215 g/mol) derivatives .

Biological Activity

(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative notable for its potential biological activities. This compound features a methoxyphenyl group, which enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C10H14ClNO
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1314323-99-3
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's chiral nature allows for selective binding to these targets, modulating their activity and influencing various biochemical pathways.

Potential Targets:

  • Enzymes : Interactions may include inhibition or activation of metabolic enzymes.
  • Receptors : Potential binding to neurotransmitter receptors could influence neurochemical signaling.

Biological Activities

Research indicates several promising biological activities associated with this compound:

2. Neuropharmacological Effects

Given the structural similarities to known psychoactive compounds, this compound may influence neurotransmitter systems. Studies on similar compounds suggest possible applications in treating mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

Recent literature highlights the synthesis and evaluation of biological activities of cyclopropane derivatives:

StudyCompoundBiological ActivityIC50 Value
VariousSigma receptor ligandsVaries
Indazole derivativesAntitumor effects<0.5 μM
CyclopropylaminesEnzyme inhibitionVaries

These studies underscore the importance of structure-activity relationships in developing effective therapeutic agents.

Synthesis and Research Applications

The synthesis of this compound typically involves chiral catalysis to ensure the desired stereochemistry. The compound serves as a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry where chirality plays a crucial role in drug efficacy.

Q & A

Q. What are the optimal synthetic routes for enantioselective synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride?

Methodological Answer: Enantioselective synthesis typically employs cyclopropanation strategies using chiral catalysts. Key steps include:

  • Simmons–Smith Reaction : A Zn/Cu-mediated cyclopropanation of styrene derivatives with diiodomethane. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Rhodium(II) complexes) can enforce stereocontrol .
  • Sharpless Asymmetric Epoxidation : For precursors like allylic amines, followed by ring-opening and cyclization .
  • Resolution Techniques : Racemic mixtures can be resolved via chiral HPLC or enzymatic resolution using lipases (e.g., Candida antarctica) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)
CyclopropanationZnEt₂, CH₂I₂, (−)-Sparteine (chiral ligand)7592%
ResolutionChiralcel OD-H column, hexane:IPA (90:10)98>99%

Q. How can the stereochemical configuration of the cyclopropane ring be confirmed?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation via single-crystal analysis.
  • NMR Spectroscopy : Use of 1H^1H-1H^1H NOESY to observe spatial proximity between cyclopropane protons and the 4-methoxyphenyl group .
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration by comparing experimental and computed spectra .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-MS : Quantifies impurities (e.g., diastereomers, unreacted precursors) using a C18 column and 0.1% TFA in water/acetonitrile gradient .
  • Elemental Analysis : Confirms stoichiometry (e.g., Cl⁻ content via ion chromatography) .
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products .

Advanced Research Questions

Q. How does the 4-methoxyphenyl group influence electronic and steric properties in substitution reactions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, activating the phenyl ring for electrophilic substitution. Steric effects are minimal due to its para position. Computational studies (DFT calculations) can map electron density and predict regioselectivity in reactions like nitration or halogenation .

Q. Table 2: Substituent Effects on Reaction Rates

Reaction TypeRate (Relative to Phenyl Derivative)
Nitration1.5× faster (meta-directing)
Bromination2.0× faster (para-directing)

Q. What strategies mitigate racemization during derivatization (e.g., amide bond formation)?

Methodological Answer:

  • Low-Temperature Conditions : Perform reactions at −20°C to slow racemization.
  • Coupling Reagents : Use HATU or DIC/Oxyma Pure for rapid amide bond formation with minimal epimerization .
  • Protecting Groups : Temporary protection of the amine with Boc or Fmoc groups stabilizes the stereocenter .

Q. How can contradictions in biological activity data (e.g., MAO inhibition) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or enantiomeric impurities. Solutions include:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Enantiomer-Specific Assays : Test (1R,2S) and (1S,2R) forms separately using chiral chromatography-purified samples .
  • Molecular Docking : Compare binding affinities to MAO-A/MAO-B isoforms using software like AutoDock Vina .

Q. What are the challenges in scaling up enantioselective synthesis?

Methodological Answer:

  • Catalyst Cost : Rhodium or iridium catalysts are expensive; alternatives like organocatalysts (e.g., proline derivatives) reduce costs .
  • Purification : Continuous chromatography systems (e.g., SMB) improve resolution efficiency at scale.
  • Process Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity) for reproducibility .

Q. How does the cyclopropane ring’s strain affect stability in aqueous buffers?

Methodological Answer: Cyclopropane’s angle strain increases susceptibility to ring-opening under acidic/basic conditions. Stability studies (pH 1–10, 37°C) monitored via 1H^1H NMR reveal:

  • pH 7.4 (Physiological) : >95% intact after 24 hours.
  • pH 2.0 : Partial ring-opening to allylic amine derivatives .

Q. What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Metabolism Prediction : Software like MetaSite identifies likely Phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • CYP450 Docking : Molecular dynamics simulations predict interactions with CYP3A4/2D6 isoforms .

Q. How can data from conflicting studies on receptor binding be reconciled?

Methodological Answer:

  • Binding Assay Standardization : Use uniform protocols (e.g., radioligand displacement with 3H^3H-Rolipram for PDE4 inhibition studies).
  • Allosteric vs. Orthosteric Effects : Schild analysis distinguishes competitive vs. non-competitive binding .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .

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